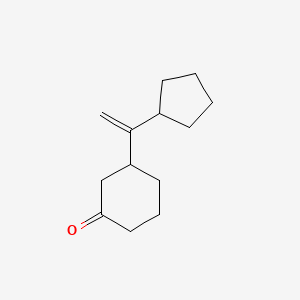![molecular formula C19H16AsN5O5 B12553553 (2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid CAS No. 185693-01-0](/img/structure/B12553553.png)
(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid is a complex organic compound that features both arsonic acid and azo functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid typically involves a multi-step process. The initial step often includes the preparation of the arsonic acid derivative, followed by the introduction of the azo group through a diazotization reaction. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
化学反应分析
Types of Reactions
(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the arsonic acid group.
Reduction: Reduction reactions may target the azo group, converting it into corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the arsonic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsonic acid derivatives with higher oxidation states, while reduction can produce amine derivatives.
科学研究应用
(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its azo functionality.
作用机制
The mechanism of action of (2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid involves its interaction with specific molecular targets. The arsonic acid group can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The azo group may also play a role in its biological activity by undergoing reduction to form active intermediates.
相似化合物的比较
Similar Compounds
Arsonic Acid Derivatives: Compounds like arsanilic acid share the arsonic acid functionality but lack the azo group.
Azo Compounds: Compounds such as azobenzene contain the azo group but do not have the arsonic acid moiety.
Uniqueness
(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid is unique due to the combination of both arsonic acid and azo functionalities, which imparts distinct chemical and biological properties not found in simpler analogs.
属性
CAS 编号 |
185693-01-0 |
|---|---|
分子式 |
C19H16AsN5O5 |
分子量 |
469.3 g/mol |
IUPAC 名称 |
[2-[[N-anilino-C-(4-nitrophenyl)carbonimidoyl]diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C19H16AsN5O5/c26-20(27,28)17-8-4-5-9-18(17)22-24-19(23-21-15-6-2-1-3-7-15)14-10-12-16(13-11-14)25(29)30/h1-13,21H,(H2,26,27,28) |
InChI 键 |
NAZVPORAHRIUGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=CC=C3[As](=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)

![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)
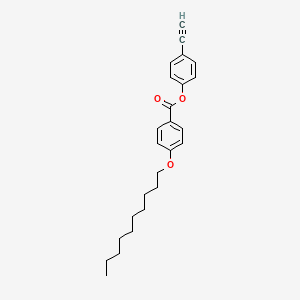
![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)

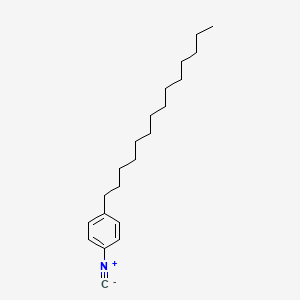
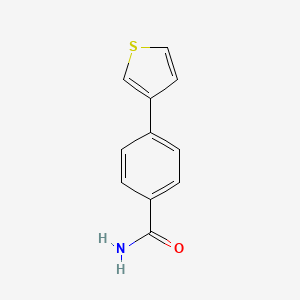

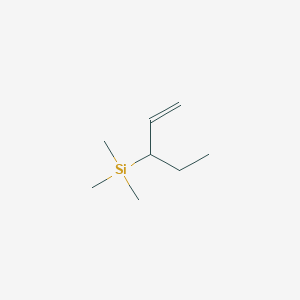
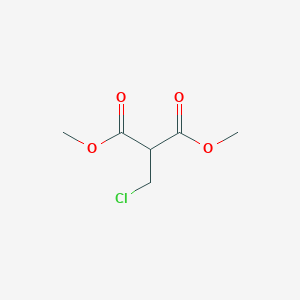
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
